REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH3:18])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1.[ClH:20]>>[ClH:20].[CH2:16]([N:13]1[CH2:12][CH2:11][CH:10]([C:7]2[CH:6]=[CH:5][C:4]([C:3]([OH:19])=[O:2])=[CH:9][CH:8]=2)[CH2:15][CH2:14]1)[CH2:17][CH3:18] |f:2.3|
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Name
|
4-(1-Propyl-piperidin-4-yl)-benzoic acid methyl ester
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Quantity
|
32 mmol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C1CCN(CC1)CCC)=O
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Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 (± 2) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
the solid material formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with cold acetone
|
Type
|
CUSTOM
|
Details
|
dried (vacuum)
|
Type
|
CUSTOM
|
Details
|
A brown powder with mp. >270° C., Rf=0.08 (CH2Cl2/MeOH=9:1) is obtained
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(CC)N1CCC(CC1)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |